molecular formula C13H13NOS B1677821 N-(4-ethylphenyl)thiophene-2-carboxamide CAS No. 136340-88-0

N-(4-ethylphenyl)thiophene-2-carboxamide

Cat. No. B1677821
CAS RN: 136340-88-0
M. Wt: 231.32 g/mol
InChI Key: VGVHJESBFMWXJF-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)thiophene-2-carboxamide” is a chemical compound . It is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamides are used as versatile synthons for the preparation of various chemical compounds .


Synthesis Analysis

Thiophene-2-carboxamides can be synthesized through various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid . A synthetic strategy that offers a direct route to the key ureido intermediates is based on the reaction of thiophene derivatives with isocyanates .

Scientific Research Applications

Inhibitors of Human Leukocyte Elastase

  • A study synthesized a series of thiophene derivatives and evaluated their inhibitory activity toward human leukocyte elastase (HLE), a key enzyme involved in inflammatory responses. The most potent compound exhibited significant inhibitory activity, highlighting the potential of thiophene derivatives in the development of anti-inflammatory agents (Gütschow et al., 1999).

Antimicrobial Activity

  • N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized and its antimicrobial activity against various microorganisms was evaluated. The compound showed effective antibacterial activity, indicating its potential use in antimicrobial therapies (Çakmak et al., 2022).

Anticancer Activity

  • Thiophene-2-carboxamide derivatives were designed, synthesized, and evaluated for their in vitro cytotoxic activity. Among them, certain derivatives showed potent inhibitory activity against various cancer cell lines, suggesting their potential in cancer therapy (Gulipalli et al., 2019).

Nonlinear Optical Limiting

  • Thiophene dyes were synthesized and characterized for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Fluorescent Materials

  • The study on the dehydrogenative annulation of thiophen-2-carboxamides showed the synthesis of benzo[c]thiophenes, some of which exhibited strong solid-state fluorescence. This finding is significant for the development of fluorescent materials (Fukuzumi et al., 2016).

Corrosion Inhibition

  • A thiophene Schiff base compound was synthesized and evaluated for its corrosion inhibition properties on mild steel in acidic environments. The compound showed efficient corrosion inhibition, which is vital in protecting industrial materials (Daoud et al., 2014).

Mesogenic Materials

  • A critical review described the synthesis of mesogenic materials based on thiophene and other heterocycles, highlighting their unique physical properties for applications in liquid crystal technologies (Seed, 2007).

properties

IUPAC Name

N-(4-ethylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h3-9H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVHJESBFMWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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